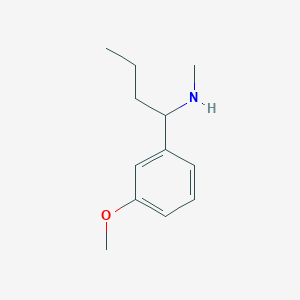

1-(3-methoxyphenyl)-N-methylbutan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[1-(3-METHOXY-PHENYL)-BUTYL]-METHYL-AMINE: is an organic compound that belongs to the class of phenylalkylamines It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butyl chain and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-METHOXY-PHENYL)-BUTYL]-METHYL-AMINE can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with butylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the formation of the desired amine product.

Industrial Production Methods: In an industrial setting, the production of [1-(3-METHOXY-PHENYL)-BUTYL]-METHYL-AMINE may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reduction process, ensuring efficient conversion of starting materials to the target compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: [1-(3-METHOXY-PHENYL)-BUTYL]-METHYL-AMINE can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of secondary amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents such as alkyl halides or acyl chlorides can introduce new functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products:

Oxidation: Ketones, carboxylic acids

Reduction: Secondary amines, alcohols

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Chemistry: In organic synthesis, [1-(3-METHOXY-PHENYL)-BUTYL]-METHYL-AMINE serves as a valuable intermediate for the preparation of more complex molecules

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features may enable it to interact with biological targets, leading to the discovery of new therapeutic agents.

Industry: In the industrial sector, [1-(3-METHOXY-PHENYL)-BUTYL]-METHYL-AMINE can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [1-(3-METHOXY-PHENYL)-BUTYL]-METHYL-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and amine functionality allow the compound to form hydrogen bonds and other interactions with target molecules, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

[1-(3-METHOXY-PHENYL)-3-NAPHTHALEN-1-YL-PROPENONE]: This compound shares the methoxy-phenyl moiety but differs in the presence of a naphthalene ring and a propenone linkage.

[1-(3,4-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-1-ONE]: This compound contains additional methoxy groups and a triazole ring, offering different reactivity and applications.

Uniqueness: The uniqueness of [1-(3-METHOXY-PHENYL)-BUTYL]-METHYL-AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

1-(3-Methoxyphenyl)-N-methylbutan-1-amine, also known as a derivative of methoxyphenyl amines, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its structural features, including a methoxy group attached to a phenyl ring and an amine functional group, which are crucial for its interaction with biological systems.

- Molecular Formula : C₁₂H₁₉NO

- Molecular Weight : 193.28 g/mol

- Structural Representation :

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Preliminary studies suggest that it may modulate the levels of neurotransmitters such as serotonin and dopamine, which are vital in regulating mood and behavior. This modulation could lead to potential therapeutic applications in treating mood disorders and other neurological conditions .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Neurotransmitter Modulation | Influences serotonin and dopamine pathways, affecting mood and behavior. |

| Potential Therapeutic Applications | Investigated for use in treating neurological disorders and mood-related conditions. |

| Antimicrobial Properties | Limited studies indicate potential antimicrobial activity against specific pathogens. |

Research Findings and Case Studies

Research into the biological effects of this compound has produced various findings:

-

Neuropharmacological Studies :

- Initial investigations have shown that compounds with similar structures can act as agonists or antagonists at neurotransmitter receptors, leading to significant effects on physiological processes.

- A study indicated that derivatives of this compound may exhibit psychoactive properties similar to known stimulants, warranting further pharmacological investigation.

- Antimicrobial Activity :

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Biological Activity | Notable Effects |

|---|---|---|

| This compound | Neurotransmitter modulation; potential antimicrobial effects | Mood regulation; possible therapeutic uses |

| 3-Methoxyphenylamine | Antidepressant-like effects; serotonin reuptake inhibition | Mood enhancement; anxiety reduction |

| N,N-Dimethyltryptamine (DMT) | Hallucinogenic effects; serotonin receptor agonism | Altered states of consciousness |

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

1-(3-methoxyphenyl)-N-methylbutan-1-amine |

InChI |

InChI=1S/C12H19NO/c1-4-6-12(13-2)10-7-5-8-11(9-10)14-3/h5,7-9,12-13H,4,6H2,1-3H3 |

InChI Key |

WOXOJXOOAPGDFC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC(=CC=C1)OC)NC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.